Regioisomeric Substitution: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl mGluR4 PAM Activity
The (3R)-N-(3,5-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide regioisomer is documented as a confirmed mGluR4 PAM in a cell-based assay using HEK293 cells expressing human mGluR4, with an EC₅₀ > 10 nM [1]. In contrast, the target compound N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has not been profiled in the identical assay, preventing direct head-to-head comparison. However, within the broader 1,4-thiazepane mGluR4 PAM series, VU0544412 (the initial hit, EC₅₀ = 6.2 µM) was optimized through N-aryl substitution to VU6022296 (EC₅₀ = 32.8 nM), representing a ~190-fold potency gain from structural modification alone [2]. The relocation of a single methyl group (3,5- vs. 3,4-substitution) within this chemotype is likely to cause significant shifts in receptor binding and efficacy, as demonstrated by the steep SAR within the published series.
| Evidence Dimension | mGluR4 Positive Allosteric Modulator Potency |
|---|---|
| Target Compound Data | Not reported in direct mGluR4 PAM assay (EC₅₀ unknown) |
| Comparator Or Baseline | (3R)-N-(3,5-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide: EC₅₀ > 10 nM (HEK293, human mGluR4); VU0544412 (1,4-thiazepane core): EC₅₀ = 6.2 µM; VU6022296 (optimized analog): EC₅₀ = 32.8 nM |
| Quantified Difference | Not computable (target compound data absent); class shows >100-fold range in potency from structural substitution alone |
| Conditions | HEK293 cells expressing recombinant human mGluR4; glutamate-induced GIRK channel-mediated thallium flux assay |
Why This Matters
Procurement of the exact 3,4-dimethylphenyl analog, rather than the 3,5-dimethylphenyl regioisomer, is critical because regioisomeric substitution can alter mGluR4 PAM potency by over two orders of magnitude within this class.
- [1] Molbic Database. (3R)-N-(3,5-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide – Bioactivity Information. Compound ID IT0520809. View Source
- [2] Kent, C. N. et al. Discovery and optimization of a novel CNS penetrant series of mGlu₄ PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model. Bioorg. Med. Chem. Lett. 37, 127838 (2021). View Source
